
1-(2-méthyl-1H-indol-3-yl)-2-(2-méthylpipéridin-1-yl)éthane-1,2-dione
Vue d'ensemble
Description
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine is not fully understood, but it has been proposed to act by inhibiting various enzymes and signaling pathways. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) by targeting the viral DNA polymerase. Moreover, 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine has been reported to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and acetylcholine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine have been studied in various in vitro and in vivo models. The compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Moreover, 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine in lab experiments include its high potency and selectivity, as well as its ability to modulate various biological processes. The compound can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, the limitations of using 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine in lab experiments include its potential toxicity and limited bioavailability. Moreover, the compound may exhibit off-target effects and interact with other molecules in complex biological systems.
Orientations Futures
The future directions for research on 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various disease models. Moreover, the compound can be used as a tool to study the role of indole-based molecules in various biological processes and to identify new drug targets. The use of 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine in combination with other drugs or therapies may also be explored to improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
Synthèse de molécules bioactives
Les dérivés de la pipéridine sont essentiels dans la synthèse de molécules bioactives en raison de leur présence dans de nombreux produits pharmaceutiques et alcaloïdes . Les parties pipéridine et indole du composé peuvent être utilisées pour construire une large gamme d'entités bioactives, ce qui pourrait conduire au développement de nouveaux médicaments.
Applications pharmacologiques
La partie indole du composé est connue pour son importance en pharmacologie. Les dérivés de l'indole présentent un large éventail d'activités biologiques, notamment des propriétés antioxydantes, antibiotiques, anti-inflammatoires et anticancéreuses . Ce composé pourrait servir de précurseur pour la synthèse de divers dérivés de l'indole pharmacologiquement actifs.
Réactions multicomposantes (RMC)
Les dérivés de l'indole jouent un rôle essentiel dans les RMC, qui sont des stratégies durables pour la synthèse de molécules complexes. Le composé pourrait être utilisé dans les RMC pour créer divers groupes fonctionnels, améliorant la synthèse de structures biologiquement actives .
Potentiel antimicrobien
Certains dérivés de l'indole ont été signalés comme possédant des propriétés antimicrobiennes. Le composé en question pourrait être étudié pour son utilisation potentielle dans la création de nouveaux agents antimicrobiens .
Inhibition de la polymérisation de la tubuline
Les dérivés de l'indole ont été étudiés pour leur capacité à inhiber la polymérisation de la tubuline, ce qui est une approche prometteuse en chimiothérapie. Le composé pourrait être exploré comme un agent potentiel pour le développement d'inhibiteurs de la polymérisation de la tubuline .
Applications en chimie verte
La synthèse de dérivés de la pipéridine, y compris le composé en question, s'aligne sur les principes de la chimie verte. Il pourrait être utilisé dans des réactions qui minimisent l'utilisation de solvants et d'énergie, contribuant à des pratiques chimiques plus durables .
Activité antivirale
Les dérivés de l'indole ont montré un potentiel dans les applications antivirales. Le composé pourrait être modifié pour améliorer ses propriétés antivirales et testé contre divers virus ARN et ADN .
Catalyse et méthodologie organique
Les parties pipéridine et indole sont importantes dans les méthodologies de catalyse et de synthèse organique. Le composé pourrait être utilisé dans le développement de nouveaux procédés catalytiques ou comme substrat dans des transformations organiques .
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-5-6-10-19(11)17(21)16(20)15-12(2)18-14-9-4-3-8-13(14)15/h3-4,8-9,11,18H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUYTOPVFSGSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992410 | |
| Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71765-51-0 | |
| Record name | Piperidine, 2-methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)

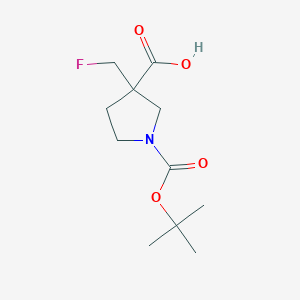

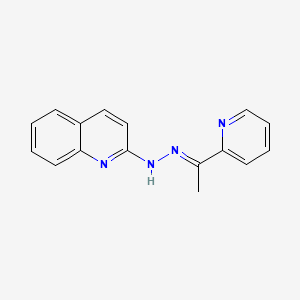
![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)

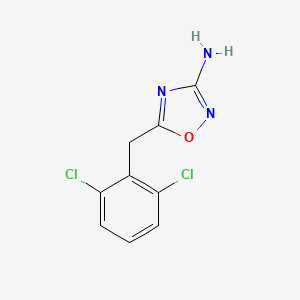

![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)
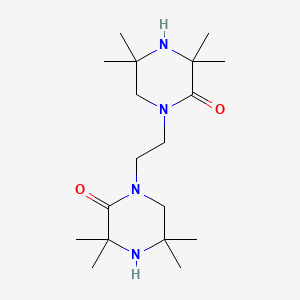
![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
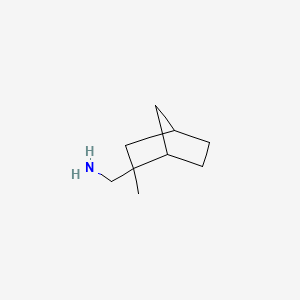
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B1660055.png)